2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJVXUOSBPRIZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CC(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound's unique structure, characterized by the presence of a cyclobutyl group and a phenylethenyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 294.37 g/mol
- IUPAC Name : 2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide
Antidepressant Activity
Recent studies have indicated that sulfonamide derivatives, including 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide, may exhibit antidepressant properties. A study involving various phenylacetamide derivatives demonstrated moderate to good antidepressant activity, with the most potent compounds showing significant effects in animal models.
- Research Findings :
- The compound was evaluated using the tail suspension test (TST) and forced swimming test (FST) in albino mice.
- Results indicated a significant reduction in immobility duration, suggesting potential antidepressant effects.
| Compound | Dose (mg/kg) | % Decrease in Immobility |
|---|---|---|
| 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide | 30 | 82.23% |
| Standard Drug (Imipramine) | 30 | 75% |
The mechanism underlying the antidepressant activity of this compound may involve inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and norepinephrine. Molecular docking studies have suggested that the compound interacts favorably with the MAO-A receptor, providing a basis for its potential efficacy as an antidepressant.
Case Studies and Research Findings
-
Study on Antidepressant Activity :
- Researchers synthesized a series of phenylacetamides and evaluated their biological activity.
- The most effective derivative showed superior performance compared to established antidepressants like fluoxetine and moclobemide.
-
Toxicological Evaluation :
- Acute oral toxicity studies were conducted following OECD guidelines.
- The compound exhibited a favorable safety profile at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
